

Flumatinib in vitro efficacy Ph+ ALL cell line SUP-B15

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Flumatinib

CAS No.: 895519-90-1

Cat. No.: S547876

[Get Quote](#)

Quantitative Efficacy Data

The table below summarizes the key quantitative findings from in vitro studies on **flumatinib**'s performance in SUP-B15 cells.

Assessment Metric	Experimental Findings	Comparative Context (vs. Other TKIs)
Cell Proliferation (IC ₅₀)	Significant inhibition of SUP-B15 cell proliferation [1].	A more potent inhibitory effect on Ph+ ALL cell lines compared to imatinib and dasatinib [1].
Cellular Apoptosis	Induction of apoptosis observed [2].	--
Drug Efficacy Enhancement	CD9 knockdown promoted the efficacy of imatinib in SUP-B15 cells [2].	--
Blood-Brain Barrier Penetration	Achievable concentration in cerebrospinal fluid (CSF) [1].	Concentration ordered as bone marrow > serum > cerebrospinal fluid ; dasatinib concentration in CSF was lower than the detection limit [1].

Experimental Protocols

The following experiments provide methodology for assessing **flumatinib**'s effects in SUP-B15 cells.

Cell Proliferation Assay (CCK-8 Colorimetry)

This protocol measures the inhibitory effect of **flumatinib** on cell proliferation [1].

- **Cell Preparation:** Inoculate SUP-B15 cells in a logarithmic growth phase into a 96-well plate at a density of 6×10^5 cells/L.
- **Drug Treatment:** Prepare **flumatinib** at concentrations of **25, 12.5, 6.25, 3.12, 1.56, and 0.78 $\mu\text{mol/L}$** . Include control wells (zero setting and blank control) with three replicate wells per group.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- **Detection:** Add 20 μL of CCK-8 solution to each well and incubate for 4 hours. Measure the absorbance of each well using an enzyme-labeled meter to determine cell viability.

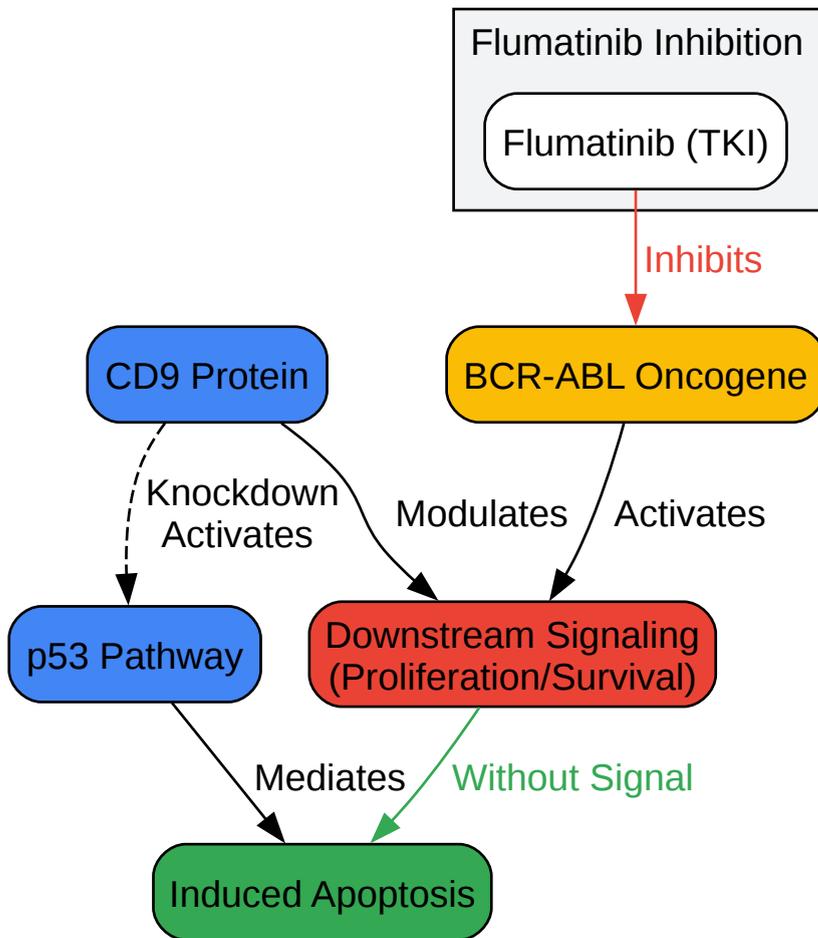
Morphological Assessment of Apoptosis (Wright-Giemsa Staining)

This method assesses morphological changes associated with apoptosis after drug treatment [1].

- **Cell Preparation:** Inoculate logarithmic-growth SUP-B15 cells into a 24-well plate.
- **Drug Treatment:** Apply **flumatinib** at concentrations of **1.56, 0.78, and 0.39 $\mu\text{mol/L}$** . Use three replicate wells for each concentration.
- **Incubation and Staining:** Incubate cells in a 5% CO₂ incubator at 37°C. After the incubation period, harvest and stain the cells using the Wright-Giemsa method to visualize apoptotic morphology (e.g., cell shrinkage, chromatin condensation).

Mechanisms of Action & Signaling Pathways

Flumatinib's efficacy stems from its action as a second-generation TKI that targets the BCR-ABL1 oncoprotein. Research into SUP-B15 cells reveals several critical pathways.



[Click to download full resolution via product page](#)

Key pathways and modulation points in SUP-B15 cells. **Flumatinib** directly inhibits BCR-ABL driven proliferation and survival signaling. CD9 knockdown and p53 activation enhance apoptosis.

- **Primary Mechanism:** As a TKI, **flumatinib**'s primary mechanism is the direct inhibition of the BCR-ABL tyrosine kinase, which is the driving oncogene in Ph+ ALL [1].
- **p53-Dependent Apoptosis:** Inhibition of survivin (a protein often overexpressed in leukemia) in SUP-B15 cells increases cell death through a **p53-dependent apoptotic pathway**. This death can be rescued by inhibiting p53, confirming its central role [3].
- **Role of CD9:** Knockdown of the surface protein **CD9** in SUP-B15 cells suppresses proliferation and promotes apoptosis via a p53-dependent pathway. It also enhances the efficacy of chemotherapeutic drugs and imatinib [2].
- **Resistance Pathways:** Note that SUP-B15 cells can develop non-mutational resistance independent of BCR-ABL, potentially involving activation of the **AKT/mTOR signaling pathway** [4].

Research Implications

The in vitro data suggests that **flumatinib** is a strong candidate for Ph+ ALL therapy, particularly due to its potent cell line inhibition and ability to penetrate the blood-brain barrier, which is crucial for preventing central nervous system relapse [1]. Combination strategies targeting CD9 or survivin, alongside TKIs, may further enhance treatment efficacy and overcome resistance [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Basic and clinical study of efficacy and adverse effects of flumatinib in... [pmc.ncbi.nlm.nih.gov]
2. CD9 knockdown suppresses cell proliferation, adhesion, migration and... [spandidos-publications.com]
3. Targeting survivin and p53 in pediatric acute lymphoblastic ... [pmc.ncbi.nlm.nih.gov]
4. positive (Ph+) acute lymphoblastic leukemia (ALL) is ... [sciencedirect.com]

To cite this document: Smolecule. [Flumatinib in vitro efficacy Ph+ ALL cell line SUP-B15]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547876#flumatinib-in-vitro-efficacy-ph-all-cell-line-sup-b15>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com